RNase L Activation: 2′→5′ vs. 3′→5′ Linkage Isomers of Triadenylate
The fully 3′→5′-linked triadenylate (ppp5′A3′p5′A3′p5′A, “3-5A”) was compared with the native 2′→5′-linked 2-5A (ppp5′A2′p5′A2′p5′A) in three independent assays: (i) inhibition of protein synthesis, (ii) competition for RNase L binding, and (iii) translational inhibition in EMC RNA-programmed lysates. In every assay, 3-5A was >10,000-fold less active than 2-5A. Even replacement of a single 2′,5′-bond with a 3′,5′-bond caused at least a 10-fold loss of activity [1].
| Evidence Dimension | RNase L binding affinity and protein-synthesis inhibition |
|---|---|
| Target Compound Data | ppp5′A3′p5′A3′p5′A (3-5A): >10,000-fold less active than 2-5A |
| Comparator Or Baseline | ppp5′A2′p5′A2′p5′A (2-5A): reference activity (IC50 and Kd in the nanomolar range) |
| Quantified Difference | >10,000-fold lower activity for the 3′,5′-isomer |
| Conditions | In vitro translation in L cell extracts; purified Ehrlich ascites cell endoribonuclease binding assays; EMC RNA-programmed protein synthesis. |
Why This Matters
Procurement of the 3′,5′-linked trimer is essential when a negative control for the 2-5A/RNase L system is required, or when studying linkage-specific biological responses without triggering interferon-mediated RNA decay.
- [1] Lesiak K, Imai J, Floyd-Smith G, Torrence PF. Biological activities of phosphodiester linkage isomers of 2-5A. J Biol Chem. 1983;258(21):13082-8. View Source
